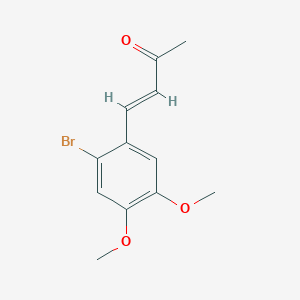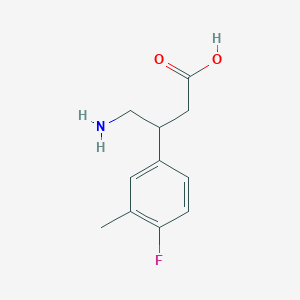
4-Amino-3-(4-fluoro-3-methylphenyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3-(4-fluoro-3-methylphenyl)butanoic acid is an organic compound with the molecular formula C11H14FNO2 It is characterized by the presence of an amino group, a fluorine atom, and a methyl group attached to a phenyl ring, which is further connected to a butanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(4-fluoro-3-methylphenyl)butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 4-fluoro-3-methylbenzaldehyde.
Aldol Condensation: The aldehyde undergoes aldol condensation with a suitable ketone to form an intermediate.
Reduction: The intermediate is then reduced to form the corresponding alcohol.
Amination: The alcohol is subjected to amination to introduce the amino group.
Oxidation: Finally, the compound is oxidized to form the butanoic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-3-(4-fluoro-3-methylphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Condensation: The amino group can participate in condensation reactions to form amides or imines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Condensation Reagents: Acetic anhydride, thionyl chloride (SOCl2)
Major Products
The major products formed from these reactions include various derivatives such as ketones, alcohols, amides, and substituted phenyl compounds.
Wissenschaftliche Forschungsanwendungen
4-Amino-3-(4-fluoro-3-methylphenyl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 4-Amino-3-(4-fluoro-3-methylphenyl)butanoic acid involves its interaction with specific molecular targets. The amino group and the fluorine atom play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can influence various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-3-(4-fluorophenyl)butanoic acid
- 4-Amino-3-(4-chlorophenyl)butanoic acid
- 4-Amino-3-(4-bromophenyl)butanoic acid
Uniqueness
4-Amino-3-(4-fluoro-3-methylphenyl)butanoic acid is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination imparts distinct chemical properties, such as increased lipophilicity and altered electronic effects, which can influence its reactivity and biological activity.
Eigenschaften
Molekularformel |
C11H14FNO2 |
|---|---|
Molekulargewicht |
211.23 g/mol |
IUPAC-Name |
4-amino-3-(4-fluoro-3-methylphenyl)butanoic acid |
InChI |
InChI=1S/C11H14FNO2/c1-7-4-8(2-3-10(7)12)9(6-13)5-11(14)15/h2-4,9H,5-6,13H2,1H3,(H,14,15) |
InChI-Schlüssel |
FUCHWNAYQBIHIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(CC(=O)O)CN)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







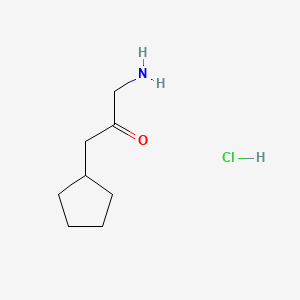
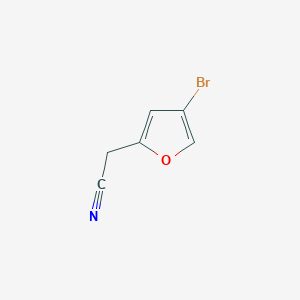
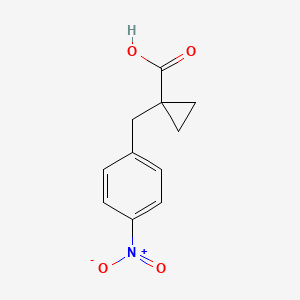
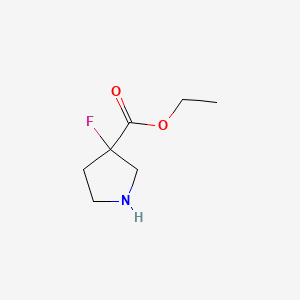
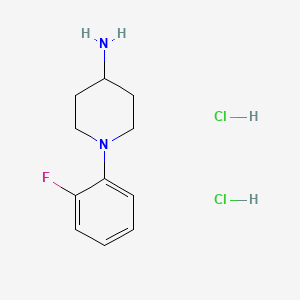
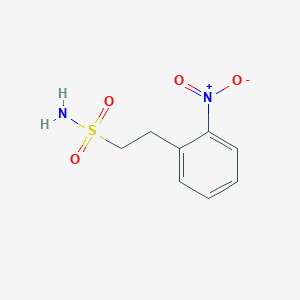
![rac-tert-butyl 3-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13541658.png)
